molecular formula C14H20N2O2 B13122765 3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylicacid

3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylicacid

Cat. No.: B13122765
M. Wt: 248.32 g/mol
InChI Key: JIBWGTQTPFSTFR-UHFFFAOYSA-N
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Description

3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a cyclohexyl group attached to a tetrahydroimidazo[1,5-a]pyridine ring system, which includes a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like ethanol, methanol, or tetrahydrofuran, and catalysts such as acids or bases to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions can vary but often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group like an amine or halide .

Scientific Research Applications

3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism by which 3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

3-cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid

InChI

InChI=1S/C14H20N2O2/c17-14(18)11-6-7-16-12(8-11)9-15-13(16)10-4-2-1-3-5-10/h9-11H,1-8H2,(H,17,18)

InChI Key

JIBWGTQTPFSTFR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC=C3N2CCC(C3)C(=O)O

Origin of Product

United States

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